molecular formula C24H23FN2O4 B2757011 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one CAS No. 1211970-08-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2757011
CAS No.: 1211970-08-9
M. Wt: 422.456
InChI Key: LTXOBPSGGMWUSG-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H23FN2O4 and its molecular weight is 422.456. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel organic compounds, including those with piperazine derivatives, is a common theme in medicinal chemistry research. These compounds are often explored for their potential as therapeutic agents due to their versatile biological activities. For example, Bektaş et al. (2007) described the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities, showcasing the importance of structural modifications in enhancing biological activity (Bektaş et al., 2007). Similarly, compounds with piperazine elements have been synthesized and evaluated for their potential applications in addressing microbial infections, indicating the role of such structural frameworks in drug design.

Anticancer and Antimicrobial Applications

Research on piperazine derivatives and similar structures has also highlighted their potential in anticancer and antimicrobial therapy. Lv et al. (2019) reported on the synthesis, crystal structure, and anti-bone cancer activity of a heterocyclic compound incorporating piperazin-1-yl elements, emphasizing the compound's potential for therapeutic application in oncology (Lv et al., 2019). The study of these compounds involves detailed examination of their synthesis, structural characterization, and biological evaluation against cancer cell lines, providing a foundation for developing new anticancer agents.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4/c25-18-5-3-17(4-6-18)19-14-20(19)24(29)27-11-9-26(10-12-27)23(28)8-2-16-1-7-21-22(13-16)31-15-30-21/h1-8,13,19-20H,9-12,14-15H2/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXOBPSGGMWUSG-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC2=CC3=C(C=C2)OCO3)C(=O)C4CC4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(=O)C4CC4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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